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Compound of Interest

Compound Name: 4-Hydroxy-benzamidine

CAS No.: 15535-98-5

Cat. No.: B098453 Get Quote

This guide provides a comprehensive analysis of the spectroscopic data for 4-

Hydroxybenzamidine (also known as 4-hydroxybenzenecarboximidamide), a molecule of

interest in medicinal chemistry and drug development. As a key structural motif, a thorough

understanding of its spectroscopic properties is paramount for its identification, purity

assessment, and the study of its interactions in biological systems. This document is intended

for researchers, scientists, and drug development professionals, offering in-depth technical

insights into its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data.

Introduction to 4-Hydroxybenzamidine and its
Spectroscopic Characterization
4-Hydroxybenzamidine is an aromatic organic compound featuring a benzamidine core with a

hydroxyl group at the para position. The presence of the amidine and phenol functional groups

dictates its chemical reactivity and biological activity, making it a valuable building block in the

synthesis of various therapeutic agents. Accurate structural elucidation and characterization

are the bedrock of any chemical research, and in this context, spectroscopic techniques are

indispensable. This guide will delve into the theoretical underpinnings and practical application

of NMR, IR, and MS for the comprehensive analysis of 4-Hydroxybenzamidine.

The structure of 4-Hydroxybenzamidine is as follows:
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Caption: Molecular structure of 4-Hydroxybenzamidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that provides detailed information about the carbon-

hydrogen framework of a molecule. For 4-Hydroxybenzamidine, both ¹H and ¹³C NMR are

crucial for confirming its structure.

Principles of NMR Spectroscopy
NMR spectroscopy is based on the absorption of electromagnetic radiation in the

radiofrequency region by atomic nuclei. When placed in a strong magnetic field, nuclei with a

non-zero spin, such as ¹H and ¹³C, can exist in different spin states. The energy difference

between these states corresponds to a specific resonance frequency, which is highly sensitive

to the local electronic environment of the nucleus. This sensitivity allows for the differentiation

of chemically non-equivalent nuclei within a molecule.

Experimental Protocol for NMR Analysis
Sample Preparation:

Dissolve 5-10 mg of 4-Hydroxybenzamidine in a suitable deuterated solvent (e.g., DMSO-d₆,

MeOD-d₄). The choice of solvent is critical as the labile protons of the hydroxyl and amidine

groups can exchange with solvent protons. DMSO-d₆ is often preferred as it can slow down

the exchange of acidic protons, allowing for their observation.

Transfer the solution to a 5 mm NMR tube.

Ensure the sample is free of particulate matter to maintain magnetic field homogeneity.

Data Acquisition:

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for

better resolution.

¹H NMR: Acquire a one-dimensional proton spectrum. Key parameters to set include the

spectral width, number of scans, and relaxation delay.
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¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically

required due to the low natural abundance of ¹³C.

2D NMR: Techniques such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear

Single Quantum Coherence) can be employed to establish proton-proton and proton-carbon

correlations, respectively, aiding in unambiguous signal assignment.

Predicted ¹H NMR Spectral Data
While experimental ¹H NMR data for 4-hydroxybenzamidine is not readily available in public

databases, a predicted spectrum can be generated based on established chemical shift

principles and data from similar compounds.

Proton Assignment
Predicted Chemical

Shift (ppm)
Multiplicity Integration

Aromatic (H-2, H-6) 7.5 - 7.8 Doublet 2H

Aromatic (H-3, H-5) 6.8 - 7.1 Doublet 2H

Amidine (-NH₂) 8.0 - 9.5 Broad Singlet 2H

Phenolic (-OH) 9.0 - 10.0 Broad Singlet 1H

Interpretation:

The aromatic protons are expected to appear as two distinct doublets due to the para-

substitution pattern. The protons ortho to the electron-withdrawing amidine group (H-2, H-6)

will be deshielded and appear at a higher chemical shift compared to the protons ortho to the

electron-donating hydroxyl group (H-3, H-5).

The protons of the amidine and phenolic groups are acidic and their chemical shifts are

highly dependent on solvent, concentration, and temperature. They are expected to appear

as broad singlets due to rapid chemical exchange and quadrupole broadening from the

nitrogen atoms.[1]

Predicted ¹³C NMR Spectral Data
Similarly, a predicted ¹³C NMR spectrum provides valuable structural information.
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Carbon Assignment Predicted Chemical Shift (ppm)

C=N (Amidine) 160 - 165

C-OH (Aromatic) 155 - 160

C-H (Aromatic, C-2, C-6) 128 - 132

C-H (Aromatic, C-3, C-5) 115 - 120

C-C=N (Aromatic, C-1) 120 - 125

Interpretation:

The amidine carbon (C=N) is expected to be the most downfield signal in the spectrum due

to the strong deshielding effect of the two nitrogen atoms.

The aromatic carbon attached to the hydroxyl group (C-4) will also be significantly

deshielded.

The remaining aromatic carbons will appear in the typical aromatic region (110-140 ppm),

with their specific shifts influenced by the electronic effects of the substituents.

Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by

measuring the absorption of infrared radiation.

Principles of IR Spectroscopy
Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational

energies of their chemical bonds. Different types of bonds (e.g., C=O, O-H, N-H, C=N) and

different vibrational modes (stretching, bending) have characteristic absorption frequencies. An

IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), which

provides a unique "fingerprint" of the molecule's functional groups.

Experimental Protocol for IR Analysis
Sample Preparation (for solid samples):
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KBr Pellet:

Grind a small amount of 4-Hydroxybenzamidine with anhydrous potassium bromide (KBr).

Press the mixture into a thin, transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR):

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the

spectrum.

Procedure: A background spectrum of the empty sample compartment (or the ATR crystal) is

first recorded. Then, the sample is placed in the beam path, and the sample spectrum is

recorded. The instrument software automatically ratios the sample spectrum to the

background spectrum to produce the final absorbance or transmittance spectrum.

Predicted IR Spectral Data
Based on the functional groups present in 4-Hydroxybenzamidine, the following characteristic

IR absorption bands are expected:
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Vibrational Mode
Expected Wavenumber

(cm⁻¹)
Intensity

O-H Stretch (Phenol) 3200 - 3600 Strong, Broad

N-H Stretch (Amidine) 3100 - 3500 Medium, Broad

C-H Stretch (Aromatic) 3000 - 3100 Medium

C=N Stretch (Amidine) 1640 - 1690 Strong

C=C Stretch (Aromatic) 1450 - 1600 Medium

C-O Stretch (Phenol) 1200 - 1300 Strong

Interpretation:

The broad and strong O-H stretching band is a characteristic feature of phenols and is often

the most prominent peak in the high-frequency region.[2]

The N-H stretching vibrations of the amidine group will likely appear as a broad band,

potentially overlapping with the O-H stretch.

The strong absorption in the 1640-1690 cm⁻¹ region is indicative of the C=N double bond of

the amidine group.

The presence of the aromatic ring will be confirmed by the C-H stretching absorptions above

3000 cm⁻¹ and the C=C stretching bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight

and elemental composition of a compound, as well as to gain structural information from its

fragmentation pattern.

Principles of Mass Spectrometry
In a mass spectrometer, molecules are first ionized to form charged particles (ions). These ions

are then accelerated and separated based on their mass-to-charge ratio (m/z). The resulting

mass spectrum is a plot of ion abundance versus m/z. For organic molecules, electron
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ionization (EI) is a common technique that often leads to extensive fragmentation, providing a

unique fragmentation pattern that can be used for structural elucidation.

Experimental Protocol for MS Analysis
Sample Introduction:

Direct Infusion: The sample can be dissolved in a suitable solvent and infused directly into

the ion source.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC can be

used to separate the sample from a mixture before it enters the mass spectrometer.

Ionization and Analysis:

Ionization Method: Electron Ionization (EI) is a common method for small molecules.

Mass Analyzer: A variety of mass analyzers can be used, such as quadrupole, time-of-flight

(TOF), or ion trap.

Experimental Mass Spectral Data
Experimental GC-MS data for 4-Hydroxybenzamidine is available from the NIST Mass

Spectrometry Data Center.[3]

m/z Relative Abundance Proposed Fragment

136 High [M]⁺ (Molecular Ion)

120 High [M - NH₂]⁺

119 Moderate [M - NH₃]⁺

Interpretation of Fragmentation Pattern:
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[C₇H₈N₂O]⁺˙
m/z = 136

(Molecular Ion)

[C₇H₆NO]⁺
m/z = 120- •NH₂

[C₇H₅NO]⁺˙
m/z = 119

- NH₃

Click to download full resolution via product page

Caption: Proposed fragmentation pathway for 4-Hydroxybenzamidine in EI-MS.

Molecular Ion (m/z 136): The peak at m/z 136 corresponds to the molecular ion ([M]⁺),

confirming the molecular weight of 4-Hydroxybenzamidine.[3]

Fragment at m/z 120: A prominent peak is observed at m/z 120, which corresponds to the

loss of an amino radical (•NH₂) from the molecular ion. This is a common fragmentation

pathway for amidines.[3]

Fragment at m/z 119: The peak at m/z 119 can be attributed to the loss of ammonia (NH₃)

from the molecular ion.[3]

Conclusion
The spectroscopic analysis of 4-Hydroxybenzamidine provides a wealth of information for its

unequivocal identification and structural confirmation. While experimental NMR and IR data are

not readily available in public repositories, predictions based on established principles and data

from analogous compounds offer a reliable framework for their interpretation. The experimental

mass spectrum provides definitive evidence for the molecular weight and key fragmentation

pathways. This in-depth guide serves as a valuable resource for researchers working with 4-

Hydroxybenzamidine, enabling them to confidently interpret its spectroscopic data and

advance their scientific endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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